molecular formula C16H17NO3S2 B14056901 2-Methylphenothiazine-10-ethanol methanesulfonate CAS No. 101976-41-4

2-Methylphenothiazine-10-ethanol methanesulfonate

Cat. No.: B14056901
CAS No.: 101976-41-4
M. Wt: 335.4 g/mol
InChI Key: XDHZDMADULAEQS-UHFFFAOYSA-N
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Description

2-Methylphenothiazine-10-ethanol methanesulfonate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

The synthesis of 2-Methylphenothiazine-10-ethanol methanesulfonate typically involves several steps. One common method includes the reaction of 2-methylphenothiazine with ethanol in the presence of a suitable catalyst to form 2-Methylphenothiazine-10-ethanol. This intermediate is then reacted with methanesulfonic acid to produce the final compound, this compound .

Chemical Reactions Analysis

2-Methylphenothiazine-10-ethanol methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methylphenothiazine-10-ethanol methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylphenothiazine-10-ethanol methanesulfonate involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological activities .

Comparison with Similar Compounds

2-Methylphenothiazine-10-ethanol methanesulfonate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it a valuable compound for specific applications where other phenothiazines may not be as effective .

Similar Compounds

  • Chlorpromazine
  • Promethazine
  • Thioridazine

These compounds have been widely studied and used in various applications, but this compound offers distinct advantages in certain contexts.

Properties

CAS No.

101976-41-4

Molecular Formula

C16H17NO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-methylphenothiazin-10-yl)ethyl methanesulfonate

InChI

InChI=1S/C16H17NO3S2/c1-12-7-8-16-14(11-12)17(9-10-20-22(2,18)19)13-5-3-4-6-15(13)21-16/h3-8,11H,9-10H2,1-2H3

InChI Key

XDHZDMADULAEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCOS(=O)(=O)C

Origin of Product

United States

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